molecular formula C15H22FN3O3S B2378874 N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide CAS No. 2249478-88-2

N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide

Cat. No.: B2378874
CAS No.: 2249478-88-2
M. Wt: 343.42
InChI Key: PTFLTGYLVVRNDG-UHFFFAOYSA-N
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Description

N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide is a complex organic compound that features a fluoropyridine moiety, a sulfonylpiperidine group, and a methylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. The fluoropyridine can be synthesized through fluorination reactions using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . The piperidine derivative can be prepared through various cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonylpiperidine group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative.

    Piperidine: A basic six-membered nitrogen-containing heterocycle.

    Sulfonylpiperidine derivatives: Compounds with similar sulfonylpiperidine structures but different substituents.

Uniqueness

N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide is unique due to its combination of fluoropyridine, sulfonylpiperidine, and methylpropanamide groups. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

N-[[1-(6-fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-11(2)15(20)17-9-12-5-4-8-19(10-12)23(21,22)14-7-3-6-13(16)18-14/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFLTGYLVVRNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCCN(C1)S(=O)(=O)C2=CC=CC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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